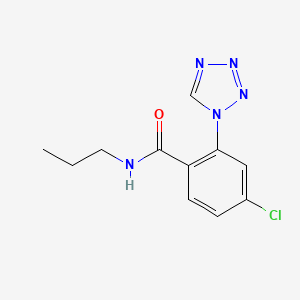
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide, also known as CPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTB belongs to the class of tetrazole-based compounds and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA-A receptor, 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide can increase the inhibitory tone in the brain, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been found to produce a range of biochemical and physiological effects. It has been shown to increase GABA-A receptor activity, reduce glutamate release, and enhance the expression of brain-derived neurotrophic factor (BDNF) in the brain. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor activity, which is critical for studying its effects on various physiological and pathological processes. However, one of the limitations of using 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been found to enhance BDNF expression, which is critical for neuronal survival and plasticity. Another area of interest is its potential use in the treatment of anxiety and depression. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit anxiolytic and antidepressant properties in animal models, which may translate to its use in humans. Finally, further studies are needed to elucidate the exact mechanism of action of 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide and its potential side effects.
Conclusion:
In conclusion, 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide is a promising compound with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high potency and selectivity for the GABA-A receptor make it an ideal candidate for studying the effects of GABAergic modulation on brain function. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its clinical efficacy in humans.
Métodos De Síntesis
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been synthesized using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl chloride with propylamine to form 4-chlorobenzoylpropylamine, which is then reacted with sodium azide to form 4-chloro-N-propyl-2-azidobenzamide. Finally, the azide group is reduced using hydrogen gas and palladium on carbon to form 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-chloro-N-propyl-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-2-5-13-11(18)9-4-3-8(12)6-10(9)17-7-14-15-16-17/h3-4,6-7H,2,5H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWYWJRFENXUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-2-thienyl)methyl]-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5975636.png)

![N-(2-furylmethyl)-N,5-dimethyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5975650.png)
![ethyl 4-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5975662.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5975676.png)

![2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5975693.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5975701.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B5975704.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5975707.png)
![4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate](/img/structure/B5975719.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5975734.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5975737.png)